2-Acetamido-6-hydroxypurine

Overview

Description

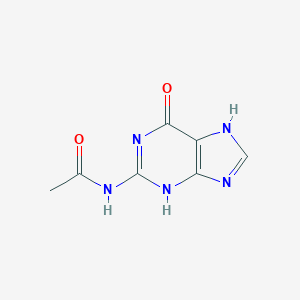

N2-Acetylguanine is a modified guanine derivative, specifically altered at the C2 position. It is a compound of interest due to its unique interactions with riboswitches, which are regulatory segments of messenger RNA molecules that bind small molecules, resulting in changes in gene expression . The molecular formula of N2-Acetylguanine is C7H7N5O2, and it has a molecular weight of 193.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N2-Acetylguanine can be synthesized by heating a mixture of guanine, acetic anhydride, and phosphoric acid in the presence of a catalytic amount of 4-dialkylaminopyridine . This method significantly reduces the reaction time and increases the yield compared to traditional methods, which involve long-term boiling of guanine with acetic anhydride .

Another method involves the reaction of the sodium salt of N2-Acetylguanine with 2-acetoxyethoxymethyl bromide. This reaction is carried out in an aprotic solvent, such as dimethylformamide, and the sodium salt is stirred with 2-acetoxyethoxymethyl bromide at room temperature .

Industrial Production Methods

Industrial production methods for N2-Acetylguanine are similar to the synthetic routes mentioned above but are optimized for larger scales. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N2-Acetylguanine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acetyl group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide.

Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted guanine derivatives.

Scientific Research Applications

Biochemical Research

Enzyme Mechanisms and Metabolic Pathways

2-Acetamido-6-hydroxypurine is utilized extensively to study enzyme mechanisms involved in purine metabolism. It serves as a substrate or inhibitor in various enzymatic reactions, allowing researchers to dissect the roles of specific enzymes and their interactions within metabolic pathways. For instance, it has been shown to directly bind to guanine riboswitches, influencing gene expression related to purine biosynthesis in bacterial systems like Staphylococcus aureus .

Riboswitch Targeting

The compound's ability to bind riboswitches has opened avenues for developing novel antibiotics. Riboswitches are segments of RNA that regulate gene expression in response to small metabolite binding. The interaction of this compound with these riboswitches could potentially lead to the design of selective inhibitors that disrupt essential bacterial functions .

Therapeutic Applications

Antiviral and Antitumor Activity

Research indicates that nucleoside analogs, including this compound, exhibit antiviral and antitumor properties. These compounds can interfere with viral replication and cancer cell proliferation by mimicking natural nucleotides, thus inhibiting essential viral or cellular enzymes. The development of such analogs has been a focus for creating effective treatments against various diseases .

Clinical Studies and Case Reports

Several studies have documented the efficacy of this compound derivatives in inhibiting viral infections. For example, derivatives have shown promise in preclinical models for their ability to reduce viral loads and improve survival rates in infected hosts .

Table 1: Summary of Applications

Mechanism of Action

N2-Acetylguanine exerts its effects by binding to the guanine riboswitch with high affinity, disrupting a key Watson-Crick pairing interaction between the ligand and RNA . This disruption modulates transcriptional termination as efficiently as guanine, opening up new chemical space for the development of antimicrobial agents . The molecular target is the guanine riboswitch, and the pathway involved is the regulation of gene expression through transcriptional termination .

Comparison with Similar Compounds

Similar Compounds

- N2-Methylguanine

- N2-Ethylguanine

- N2-Propylguanine

Comparison

N2-Acetylguanine is unique among these compounds due to its specific modification at the C2 position, which allows it to disrupt key interactions in riboswitches more effectively . While other N2-modified guanines also exhibit high binding affinity, N2-Acetylguanine’s ability to modulate transcriptional termination makes it particularly valuable for research into antimicrobial agents .

Biological Activity

2-Acetamido-6-hydroxypurine (AHU) is a purine derivative that has garnered attention in biochemical research due to its potential therapeutic applications. Its structural similarity to nucleobases allows it to interact with various biological systems, influencing cellular processes and metabolic pathways. This article explores the biological activity of AHU, focusing on its mechanisms of action, effects on microbial pathogens, and potential as a therapeutic agent.

Chemical Structure and Properties

This compound is an analog of guanine, featuring an acetamido group at the 2-position and a hydroxyl group at the 6-position. Its chemical formula is CHNO, and it exhibits properties typical of purines, including solubility in water and ability to participate in hydrogen bonding.

AHU's biological activity can be attributed to its role as a competitive inhibitor in purine metabolism. It has been shown to affect the expression of genes involved in guanine biosynthesis and salvage pathways, notably in Staphylococcus aureus. Studies indicate that AHU can repress reporter gene expression similarly to guanosine and 2′-deoxyguanosine, suggesting its potential role in regulating purine levels within cells .

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | Effect on Pathogen Growth |

|---|---|---|

| This compound | Inhibits guanine biosynthesis | Reduces growth in S. aureus |

| Guanosine | Represses gene expression | Moderate growth inhibition |

| 2′-Deoxyguanosine | Similar to guanosine | Comparable effects |

Case Study 1: Inhibition of Staphylococcus aureus

Research conducted on S. aureus demonstrated that AHU significantly inhibits bacterial growth by targeting the guanine biosynthesis pathway. Deletion studies revealed that genes associated with de novo synthesis were crucial for bacterial survival under nutrient-limited conditions. The presence of AHU led to a marked reduction in cell viability, indicating its potential as an antimicrobial agent .

Case Study 2: Cellular Uptake and Cytotoxicity

In vitro studies assessed the cytotoxic effects of AHU across various cell lines. Results indicated that while AHU exhibited some degree of cytotoxicity, it was significantly lower than that observed with other purine analogs. The compound's ability to modulate cellular pathways without extensive toxicity suggests a favorable therapeutic index for potential applications in treating infections or cancer .

Research Findings

Recent studies have highlighted the importance of the hydroxyl group at the 6-position in maintaining biological activity. Modifications to this group significantly diminish the compound's efficacy, underscoring its critical role in molecular interactions within biological systems . Furthermore, AHU has been implicated in the modulation of reactive oxygen species (ROS) generation within cells, which may contribute to its overall biological effects .

Q & A

Basic Research Questions

Q. How can researchers safely handle 2-Acetamido-6-hydroxypurine in laboratory settings?

- Methodology : Follow protocols for handling hazardous chemicals, including wearing chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. Store the compound in a cool, dry, well-ventilated area away from oxidizing agents .

- Experimental Design : Conduct a risk assessment using Safety Data Sheets (SDS) to identify specific hazards (e.g., skin irritation, potential carcinogenicity) and implement engineering controls (e.g., localized exhaust ventilation) .

Q. What analytical techniques are suitable for verifying the purity of this compound?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) to confirm purity. Compare retention times or spectral data with certified reference standards. For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) .

- Data Analysis : Quantify impurities using area normalization in chromatograms and report relative response factors for minor peaks .

Q. How can researchers address conflicting toxicity data for this compound across studies?

- Methodology : Perform systematic literature reviews to identify discrepancies in experimental conditions (e.g., dosage, model organisms). Replicate key studies under controlled parameters (e.g., in vitro assays using human lymphocytes for mutagenicity testing) .

- Critical Analysis : Use meta-analysis tools to statistically evaluate heterogeneity in toxicological datasets, focusing on covariates like exposure duration and metabolic activation systems .

Advanced Research Questions

Q. What mechanistic insights exist for this compound's interaction with organoiridium complexes?

- Methodology : Investigate binding stoichiometry and thermodynamics via UV-vis absorbance spectrophotometry. For example, titrate increasing concentrations of this compound into a solution of iridium complexes (e.g., Ir1, Ir2) and monitor spectral shifts (e.g., λmax changes) to infer coordination modes .

- Experimental Design : Pair spectroscopic data with computational modeling (e.g., density functional theory) to propose binding sites and electronic interactions .

Q. How can researchers design experiments to elucidate the compound's potential carcinogenicity?

- Methodology : Use in vivo models (e.g., rat subcutaneous assays) to assess tumorigenicity. For in vitro studies, employ Ames tests with Salmonella typhimurium strains to evaluate mutagenicity. Cross-reference results with existing data on structural analogs (e.g., 2-amino-6-chloropurine) .

- Data Contradiction Resolution : Address inconsistencies by standardizing protocols (e.g., OECD guidelines) and validating findings across multiple cell lines or species .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodology : Use chemoselective reactions (e.g., solid-phase synthesis) to modify the purine scaffold. For example, introduce substituents at the N2 or C6 positions and evaluate biological activity via high-throughput screening .

- Experimental Design : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading) and identify optimal conditions for yield and purity .

Q. Methodological Guidance

Q. How should researchers integrate contradictory literature findings into a cohesive review?

- Methodology : Create a synthesis matrix to categorize studies by methodology, outcomes, and limitations. Highlight gaps (e.g., lack of chronic toxicity data) and propose targeted experiments to resolve ambiguities .

- Critical Evaluation : Use the FINERMAPS framework to assess the relevance, feasibility, and novelty of existing research questions .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use ANOVA or mixed-effects models to account for inter-experiment variability .

- Data Presentation : Report EC50/IC50 values with 95% confidence intervals and include raw data in supplementary materials for transparency .

Q. Tables

Table 1. Key Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C7H7N5O2 | |

| Molecular Weight | 193.16 g/mol | |

| Density | 1.4225 (estimated) | |

| Solubility | Soluble in DMSO, sparingly in water |

Table 2. Recommended Analytical Techniques

| Technique | Application | Example Study |

|---|---|---|

| UV-vis Spectrophotometry | Binding studies with metal complexes | |

| HPLC-MS | Purity assessment and impurity profiling | |

| NMR Spectroscopy | Structural elucidation |

Properties

IUPAC Name |

N-(6-oxo-1,7-dihydropurin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSMRDDXWJSGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173757 | |

| Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19962-37-9 | |

| Record name | N2-Acetylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19962-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.